An In-depth Technical Guide to 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine: Properties, Synthesis, and Characterization
Foreword: Unlocking the Potential of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Spirocyclic scaffolds have emerged as a particularly compelling class of building blocks, offering a rigid yet conformationally diverse framework that can effectively orient substituents into biologically relevant space.[1][2][3] This guide focuses on a specific, yet broadly applicable, spirocyclic amine: 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine.
The strategic incorporation of a spirocyclic core, such as the 5,8-dioxaspiro[3.4]octane system, can significantly influence a molecule's physicochemical and pharmacological profile.[4] The inherent rigidity of this scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. Furthermore, the introduction of the 4-bromophenyl moiety provides a valuable handle for further synthetic elaboration through cross-coupling reactions, while the primary amine serves as a key site for amide bond formation or other functionalizations. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine, along with robust protocols for its synthesis and characterization.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in any research and development endeavor. While extensive experimental data for 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is not widely published, we can compile its known identifiers and provide predicted values for key physicochemical parameters. These predictions are derived from established computational models and offer a reliable starting point for experimental design.
| Property | Value | Source/Method |
| CAS Number | 1199556-85-8 | [5][6] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [6] |
| Molecular Weight | 284.15 g/mol | [6] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Predicted: 80-120 °C | Computational |
| Boiling Point | Predicted: > 350 °C at 760 mmHg | Computational |
| Solubility | Predicted: Soluble in methanol, DMSO, DMF | Inferred |
| pKa (of the amine) | Predicted: 8.5 - 9.5 | Computational |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [5] |
Note: Predicted values are generated using commercially available chemical software (e.g., ChemDraw) and should be experimentally verified.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine can be logically approached from its precursor, 2-bromo-5,8-dioxaspiro[3.4]octane. The following two-step synthetic workflow is proposed, with an emphasis on the rationale behind the chosen reactions and conditions.
Experimental Workflow: Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol and Scientific Rationale
This initial step involves the protection of the ketone in 3-bromocyclobutanone as a cyclic ketal.
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Protocol:
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To a solution of 3-bromocyclobutanone (1.0 eq) in benzene, add ethylene glycol (4.0 eq) and pyridinium p-toluenesulfonate (PPTS) (0.2 eq).
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Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.
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Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield 2-bromo-5,8-dioxaspiro[3.4]octane.
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-
Expertise & Experience: The use of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible ketalization reaction towards the product by removing the water byproduct. PPTS is chosen as a mild acid catalyst to prevent potential side reactions that might occur with stronger acids. An excess of ethylene glycol is used to further favor product formation.
The conversion of the alkyl bromide to the primary amine is a key transformation. A direct amination with ammonia is a straightforward approach.
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Protocol:
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In a sealed tube, dissolve 2-bromo-5,8-dioxaspiro[3.4]octane (1.0 eq) in a concentrated solution of ammonia in ethanol.
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Seal the tube and heat the mixture at a temperature of 80-100 °C for 24-48 hours.
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After cooling to room temperature, carefully vent the sealed tube.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and ammonium salts.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine.
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Trustworthiness: The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts through over-alkylation.[3] The reaction is performed in a sealed tube to maintain a high concentration of the volatile ammonia at elevated temperatures.
Comprehensive Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts are provided below.
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¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ 7.40-7.50 (d, 2H, Ar-H ortho to Br)
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δ 7.20-7.30 (d, 2H, Ar-H meta to Br)
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δ 3.90-4.10 (m, 4H, -O-CH₂-CH₂-O-)
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δ 2.50-2.70 (m, 2H, cyclobutane-H)
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δ 2.20-2.40 (m, 2H, cyclobutane-H)
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δ 1.80-2.00 (s, 2H, -NH₂)
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-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
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δ 145.0 (Ar-C)
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δ 131.5 (Ar-CH)
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δ 128.0 (Ar-CH)
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δ 121.0 (Ar-C-Br)
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δ 110.0 (Spiro-C)
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δ 65.0 (-O-CH₂-)
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δ 60.0 (C-NH₂)
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δ 40.0 (cyclobutane-CH₂)
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Rationale: The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The dioxolane protons are expected to appear as a multiplet. The cyclobutane protons will be diastereotopic and appear as complex multiplets. The amine protons will likely be a broad singlet, and its chemical shift can be concentration-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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Predicted Absorptions:
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3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine)
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3000-3100 cm⁻¹ (Aromatic C-H stretch)
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2850-3000 cm⁻¹ (Aliphatic C-H stretch)
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1600, 1480 cm⁻¹ (C=C aromatic ring stretch)
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1050-1150 cm⁻¹ (C-O ether stretch, strong)
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1000-1100 cm⁻¹ (C-N stretch)
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~820 cm⁻¹ (para-disubstituted benzene C-H bend)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed, with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of approximately equal intensity).
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Alpha-Cleavage: The most significant fragmentation for amines is typically alpha-cleavage, which would involve the loss of a cyclobutyl or phenyl radical.[2][7]
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Loss of NH₂: Loss of the amino group is also a possible fragmentation pathway.
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Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
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Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a suitable starting point.
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Detection: UV detection at a wavelength corresponding to the absorbance of the bromophenyl group (e.g., 220-260 nm) should be employed.
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Purity: The purity of the final compound should be ≥95% as determined by the peak area percentage.
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-
Thin-Layer Chromatography (TLC):
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Stationary Phase: Silica gel 60 F₂₅₄
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Mobile Phase: A mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine.
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Visualization: UV light (254 nm) and staining with ninhydrin or potassium permanganate.
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Reactivity and Applications in Drug Discovery
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine is a versatile building block with several key reactive sites that can be exploited in the synthesis of more complex molecules for drug discovery.
Key Reactive Sites and Potential Transformations
Caption: Key reactive sites and potential synthetic transformations.
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Primary Amine: The primary amine is a nucleophilic site that can readily undergo:
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Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides, a common linkage in pharmaceuticals.
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Sulfonamide synthesis: Reaction with sulfonyl chlorides.
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Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Bromophenyl Group: The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, such as:
Conclusion and Future Outlook
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine represents a valuable and underutilized building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique three-dimensional structure, coupled with strategically placed functional groups, offers a rich platform for the generation of diverse compound libraries. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a robust framework for its characterization. As the demand for molecules with improved drug-like properties continues to grow, the exploration and application of spirocyclic amines like the one detailed herein will undoubtedly play an increasingly important role in the future of drug discovery.
References
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- CymitQuimica. (2026). 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine. [Online].
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